molecular formula C17H13NO4 B1316475 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde CAS No. 69383-93-3

4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde

Cat. No. B1316475
CAS RN: 69383-93-3
M. Wt: 295.29 g/mol
InChI Key: ZEOQNUIHEHJIDQ-UHFFFAOYSA-N
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Description

The compound “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. Synthesis methods for similar compounds involve chemical reactions345.



Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been analyzed6789.



Chemical Reactions Analysis

The chemical reactions involving “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde” are not well-documented. However, similar compounds have been studied1011152.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been analyzed672.


Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Applications: The compound has been synthesized through various chemical reactions, showcasing its versatility in forming heterocyclic compounds and its potential in creating new materials. For instance, it has been used as a precursor for synthesizing 1,3,4-oxadiazaheterocycles, indicating its utility in the development of new chemical entities with potential applications in material science and medicinal chemistry (Guesdon et al., 2001).

Therapeutic Research Applications

  • Treatment of Sickle Cell Disease: Compounds similar in structure have been assessed for their genotoxicity in vivo, presenting themselves as non-genotoxic candidates for the treatment of sickle cell disease. This underscores the compound's potential in therapeutic applications, particularly in safer drug development compared to existing treatments (dos Santos et al., 2011).

Material Science and Catalysis

  • Formation of Gels and Crystalline Structures: The compound's derivatives have shown interesting properties in forming gels and crystalline solvates, suggesting its potential in material science, particularly in the development of gel-forming materials which could have applications in drug delivery systems and the synthesis of novel crystalline structures with unique physical properties (Singh & Baruah, 2008).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been studied71013.


Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been studied10125.


Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, further research and experimentation would be required.


properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-11-12-5-7-13(8-6-12)22-10-9-18-16(20)14-3-1-2-4-15(14)17(18)21/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQNUIHEHJIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510464
Record name 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde

CAS RN

69383-93-3
Record name 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound, mp 138° C., was prepared from N-(2-hydroxyethyl)phthalimide (9.6 g) and 4-fluorobenzaldehyde (6.2 g, 5.3 ml) by a procedure similar to that described in Procedure 2.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in oil, 2 g) was added portionwise to a solution of N-(2-hydroxyethyl)phthalimide (9.6 g) in dry dimethylformamide (70 ml) at room temperature under a nitrogen atmosphere. The mixture was stirred at room temperature for 1 hour prior to the addition of 4-fluorobenzaldehyde (6.2 g, 5.3 ml), and the mixture then heated at 80° C. for 15 hours. The solvent was evaporated and the residue dissolved in water (100 ml) and extracted with ethyl acetate (2×100 ml). The combined ethyl acetate layers were washed with water (2×100 ml), brine (100 ml), dried (MgSO4) and evaporated to yield an oil. The oil was triturated with hexane, and the residue chromatographed on silica gel with 1.5% methanol in dichloromethane to afford the title compound mp 138° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

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